molecular formula C12H10N4 B035415 3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 100078-89-5

3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B035415
CAS No.: 100078-89-5
M. Wt: 210.23 g/mol
InChI Key: ZFHJWSHCGWBMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a structurally distinct nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. This fused triazolopyridazine scaffold is designed as a versatile core structure for the development of novel enzyme inhibitors, with particular promise in the exploration of kinase signaling pathways. Its molecular architecture, featuring a lipophilic phenyl group and a triazole ring fused to a pyridazine, allows for potent interactions with ATP-binding sites, making it a valuable chemical tool for probing the structure-activity relationships of various disease-relevant kinases.

Properties

IUPAC Name

3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-9-14-15-12-7-11(8-13-16(9)12)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHJWSHCGWBMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=CC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90142908
Record name 7-Phenyl-3-methyl-1,2,4-triazolo-(4,3b)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90142908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100078-89-5
Record name 7-Phenyl-3-methyl-1,2,4-triazolo-(4,3b)pyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100078895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Phenyl-3-methyl-1,2,4-triazolo-(4,3b)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90142908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-phenyl-1,2,4-triazolo(4,3-b)pyridazine typically involves the reaction of appropriate hydrazine derivatives with pyridazine precursors. One common method involves the cyclization of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction is usually carried out in ethanol as a solvent, and the product is obtained after purification through recrystallization .

Industrial Production Methods

Industrial production of 3-Methyl-7-phenyl-1,2,4-triazolo(4,3-b)pyridazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-phenyl-1,2,4-triazolo(4,3-b)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C12H10N4
Molecular Weight: 210.235 g/mol
CAS Number: 100078-89-5

The compound features a triazolo-pyridazine structure, which is significant for its biological activity. The presence of the methyl and phenyl groups contributes to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the potential of 3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine as an anticancer agent. Research indicates that derivatives of this compound can act as dual inhibitors of specific kinases involved in cancer progression, such as c-Met and Pim kinases. These kinases play crucial roles in tumor growth and survival, making them attractive targets for cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against various bacterial strains, indicating potential use as an antibacterial agent. The mechanism of action is believed to involve interference with bacterial cell division processes .

Case Study 1: Anticancer Activity

In a study published in the Royal Society of Chemistry, researchers synthesized a series of triazolo-pyridazine derivatives and evaluated their anticancer properties against several cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. The study highlighted the structure-activity relationship (SAR) that could guide further optimization of these compounds for enhanced efficacy .

Case Study 2: Antimicrobial Screening

A separate investigation focused on the antimicrobial efficacy of this compound against gram-positive and gram-negative bacteria. The compound showed promising results in inhibiting bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-Methyl-7-phenyl-1,2,4-triazolo(4,3-b)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Key Observations :

Substituent Position :

  • 3-Methyl-7-phenyl : The phenyl group at position 7 may enhance steric interactions in binding pockets compared to 3,6-diaryl derivatives (e.g., antitubulin agents in [4]).
  • 6-Substituted Derivatives : Substitutions at position 6 (e.g., 3,4-dimethoxyphenyl in 7EA ) often modulate electronic properties but may reduce steric hindrance compared to 7-phenyl analogs.

Biological Activity :

  • BRD4 Bromodomain Inhibition : Triazolopyridazine derivatives bind to BRD4 BD1 via conserved interactions with key residues (e.g., Asn140, Tyr97) and water molecules. Micromolar IC50 values (1–10 μM) are typical .
  • Antitubulin Activity : 3,6-Diaryl derivatives (e.g., 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines) inhibit tubulin polymerization by mimicking combretastatin A-4, with IC50 values <1 μM in some cancer cell lines .
  • Antimicrobial Activity : 3-Substituted derivatives (e.g., 4a–4o) exhibit moderate activity against Staphylococcus aureus and Candida albicans .

Structure-Activity Relationship (SAR) Trends

Table 2: SAR Insights from Selected Derivatives
Structural Feature Impact on Activity Example Compound
Rigid Triazolopyridazine Core Enhances antitubulin activity by reducing isomerization (vs. flexible linkers) 3,6-Diaryl derivatives
Electron-Withdrawing Groups (e.g., Cl) May improve metabolic stability but reduce binding affinity in BRD4 inhibitors 6-Chloro-3-methyl derivatives
Aromatic Substituents (e.g., phenyl) Critical for π-π stacking in BRD4 BD1 and antitubulin binding pockets 3-Methyl-7-phenyl (inferred)
Critical SAR Notes :
  • Methyl vs. Bulky Substituents : Methyl at position 3 (as in the target compound) balances steric effects and hydrophobicity, whereas bulkier groups (e.g., benzyl) may hinder binding .

Comparative Pharmacological Profiles

Anticancer Activity :
  • 3,6-Diaryl Derivatives : Exhibit potent antiproliferative activity (IC50: 0.1–5 μM) in breast (MCF-7) and cervical (HeLa) cancer cells .
  • Triazolopyridazine-Benzamidine Hybrids : Derivatives like 14–17 lose thrombin inhibition but gain antiproliferative effects (IC50: 10–50 μM) in endothelial and tumor cells .
BRD4 Inhibition :
  • The target compound’s conserved triazolopyridazine core likely enables similar binding modes to BRD4 BD1 as seen in analogs with micromolar IC50 values .

Biological Activity

3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C12H10N4
  • Molecular Weight : 210.23 g/mol
  • CAS Number : 100078-89-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound may act as an enzyme inhibitor by binding to specific active sites on enzymes or receptors, thereby modulating biochemical pathways. This interaction can lead to significant pharmacological effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF70.46
NCI-H4608.55
HepG23.25

These findings indicate that the compound exhibits cytotoxic effects and could be a candidate for further development in cancer therapy.

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In vitro assays have demonstrated significant inhibition of inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.

Study 1: Evaluation of Anticancer Effects

In a study conducted by Li et al., this compound was tested against several cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation with IC50 values comparable to established anticancer drugs. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .

Study 2: Mechanistic Insights into Anti-inflammatory Action

A separate investigation focused on the anti-inflammatory properties of the compound revealed that it significantly reduced the production of pro-inflammatory cytokines in cultured macrophages. This effect was linked to the inhibition of NF-kB signaling pathways, highlighting its potential for treating chronic inflammatory conditions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar triazolo-pyridazine derivatives:

Compound Molecular Formula IC50 (µM) Activity
6-Chloro-7-methyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazineC12H9ClN40.39Anticancer
3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazineC12H10N40.46Anticancer

This table illustrates that while there are several compounds with similar structures and activities, variations in substitution patterns can lead to significant differences in biological efficacy.

Q & A

Q. What synthetic routes are commonly employed for 3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine, and how are reaction conditions optimized?

The synthesis typically involves cyclization reactions using hydrazine derivatives and formic acid, as seen in analogous triazolopyridazine syntheses. For example, hydrazino intermediates react with carbonyl-containing reagents under reflux conditions (e.g., dioxane at 110°C) to form the triazole ring . Optimization includes solvent selection (e.g., DMF for high-temperature stability), catalyst use (e.g., Pd/C for hydrogenation steps), and purification via recrystallization (e.g., using DMFA/i-propanol mixtures) . Reaction progress is monitored by TLC or HPLC to ensure yield and purity .

Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

Key methods include:

  • 1H NMR : To confirm substituent positions (e.g., methyl and phenyl group integration).
  • IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
  • Elemental analysis : Validates molecular formula (C, H, N content).
  • X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in studies of similar triazolopyridazine derivatives . High-resolution mass spectrometry (HRMS) further confirms molecular weight .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced biological activity?

Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking (e.g., using AutoDock Vina) evaluates interactions with biological targets like fungal 14α-demethylase . For example, substituting the phenyl group with electron-withdrawing groups (e.g., -CF₃) may improve binding affinity to enzyme active sites . ICReDD’s integrated computational-experimental framework accelerates reaction optimization by predicting viable synthetic pathways .

Q. What strategies resolve contradictions in reported biological activities of triazolopyridazine derivatives?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or cell lines. To address this:

  • Standardize assays : Use identical enzyme concentrations (e.g., 0.1 µM 14α-demethylase) and controls.
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., R-groups at position 6) to isolate contributing factors .
  • Validate via orthogonal methods : Compare in vitro antifungal activity with in silico docking results to confirm mechanistic hypotheses .

Q. How are crystallographic studies leveraged to improve synthesis reproducibility?

Single-crystal X-ray diffraction reveals steric hindrance or hydrogen-bonding patterns that influence reaction pathways. For instance, crystallographic data for [1,2,4]triazolo[4,3-a]pyridines show planar triazole rings, guiding solvent selection to avoid steric clashes during synthesis . This data also informs salt/cocrystal formation for enhanced solubility in biological assays .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, analyzing degradation products via LC-MS .
  • Plasma stability assays : Incubate with human plasma and quantify parent compound loss over 24 hours using HPLC .
  • Molecular dynamics simulations : Predict hydrolysis-prone sites by modeling interactions with water molecules .

Methodological Considerations

Q. How do researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?

  • Lipophilicity (LogP) : Measure via shake-flask method or computational tools (e.g., ChemAxon).
  • Permeability : Use Caco-2 cell monolayers to simulate intestinal absorption .
  • Metabolic stability : Incubate with liver microsomes and quantify metabolite formation .
  • In vivo PK : Administer to rodent models and collect plasma samples for LC-MS/MS analysis .

Q. What approaches validate the compound’s mechanism of action in antifungal studies?

  • Enzyme inhibition assays : Measure IC₅₀ against purified 14α-demethylase using lanosterol as a substrate .
  • Gene knockout models : Compare activity in wild-type vs. CYP51-deficient fungal strains .
  • Synchrotron-based crystallography : Resolve ligand-enzyme complexes to identify binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.